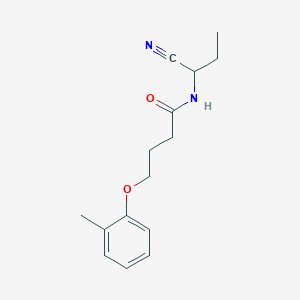
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide, also known as PNB-0408, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. PNB-0408 is a member of the butanamide family, which is a class of organic compounds that contains an amide functional group attached to a butane chain.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. In animal studies, this compound has been found to reduce inflammation and pain, as well as improve motor function and reduce tissue damage in models of spinal cord injury. This compound has also been found to have herbicidal effects, inhibiting the growth of certain weeds.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide. One area of interest is the development of this compound-based drugs for the treatment of chronic pain and inflammation. Another area of interest is the optimization of this compound as a herbicide, potentially leading to the development of more environmentally friendly weed control methods. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as industry and materials science.
Synthesis Methods
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with 1-bromo-3-chloropropane to form 4-(2-methylphenoxy)-1-chlorobutane. The resulting compound is then reacted with sodium cyanide in the presence of a palladium catalyst to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. In agriculture, this compound has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In industry, this compound has been used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
N-(1-cyanopropyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-13(11-16)17-15(18)9-6-10-19-14-8-5-4-7-12(14)2/h4-5,7-8,13H,3,6,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIUSRNMXQOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

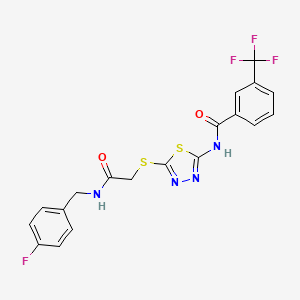
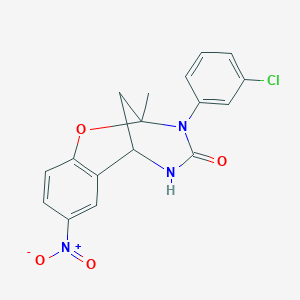
![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2801582.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2801584.png)



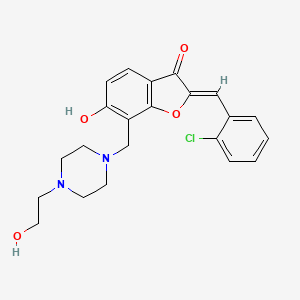
![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)
![N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide](/img/structure/B2801598.png)
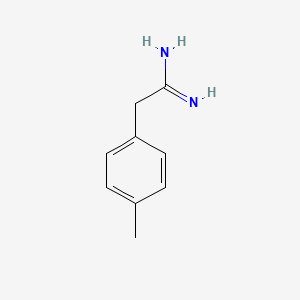
![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)
![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801601.png)
![N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801602.png)